molecular formula C13H13FN2O4S2 B2843679 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1787879-92-8

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2843679
CAS No.: 1787879-92-8
M. Wt: 344.38
InChI Key: RPIAQIZXSCQKNU-UHFFFAOYSA-N
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Description

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed by integrating a thiazolidine-2,4-dione (TZD) core with an azetidine scaffold. The TZD moiety is a privileged heterocyclic structure in pharmaceutical research, known for its wide range of biological activities and its role as a key pharmacophore in several approved therapeutics . The strategic incorporation of the 1-((4-fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl group creates a complex hybrid molecule, enhancing its potential for specific target interaction. This compound is primarily valued as a key intermediate or a novel chemical entity for probing biological pathways and developing new therapeutic agents. Its core structure is associated with several research applications. The TZD scaffold is historically prominent in metabolic disease research, particularly for its role as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism . This makes derivatives of this compound highly relevant in studies aimed at understanding and treating conditions like type 2 diabetes mellitus and insulin resistance. Furthermore, thiazolidine derivatives have demonstrated substantial potential in antimicrobial research. Some TZD-based hybrids exhibit potent activity against bacterial strains, including Mycobacterium tuberculosis, by targeting essential cytoplasmic enzymes like Mur ligases, which are crucial for bacterial cell wall synthesis . The compound's structure also lends itself to investigation in oncology research, as various thiazolidine and azetidinone analogues have shown promising antiproliferative properties against diverse cancer cell lines . The presence of both the sulfonyl group and the azetidine ring within the same molecule may influence its physicochemical properties and binding affinity, potentially leading to improved metabolic stability or selectivity for specific protein targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel hybrid molecules, and investigate mechanisms of action across different disease models . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(4-fluoro-3-methylphenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4S2/c1-8-4-10(2-3-11(8)14)22(19,20)15-5-9(6-15)16-12(17)7-21-13(16)18/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIAQIZXSCQKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Azetidine

Azetidine reacts with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide.

Procedure :

  • Dissolve azetidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
  • Add triethylamine (2.5 eq) followed by dropwise addition of 4-fluoro-3-methylbenzenesulfonyl chloride (1.2 eq).
  • Stir at room temperature for 12 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Key Considerations :

  • Excess sulfonyl chloride ensures complete conversion.
  • Steric hindrance at azetidine’s nitrogen is minimal, favoring sulfonylation over side reactions.

Functionalization of Azetidine at the 3-Position

Bromination for Subsequent Coupling

Introducing a bromine atom at the azetidine’s 3-position enables nucleophilic substitution with thiazolidine-2,4-dione.

Procedure :

  • Dissolve 1-((4-fluoro-3-methylphenyl)sulfonyl)azetidine in carbon tetrachloride.
  • Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide.
  • Reflux for 6 hours under UV light.
  • Isolate 3-bromo-1-((4-fluoro-3-methylphenyl)sulfonyl)azetidine via filtration.

Analytical Data :

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 7.82 (d, 1H, aromatic), 7.45 (m, 2H, aromatic), 4.21 (m, 2H, NCH₂), 3.98 (m, 2H, NCH₂), 3.50 (m, 1H, CHBr), 2.32 (s, 3H, CH₃).

Synthesis of Thiazolidine-2,4-dione

Cyclocondensation of Mercaptoacetic Acid and Urea

A classic method for thiazolidine-2,4-dione synthesis involves cyclizing mercaptoacetic acid with urea.

Procedure :

  • Mix mercaptoacetic acid (1.0 eq) and urea (1.2 eq) in glacial acetic acid.
  • Reflux at 120°C for 8 hours.
  • Cool, precipitate with ice water, and recrystallize from ethanol.

Yield : 68–72%.

Coupling Strategies

Nucleophilic Substitution

The brominated azetidine undergoes SN2 reaction with thiazolidine-2,4-dione’s deprotonated nitrogen.

Procedure :

  • Suspend thiazolidine-2,4-dione (1.2 eq) in dry DMF.
  • Add sodium hydride (1.5 eq) and stir at 0°C for 30 minutes.
  • Add 3-bromo-1-((4-fluoro-3-methylphenyl)sulfonyl)azetidine (1.0 eq) and heat at 80°C for 12 hours.
  • Purify via column chromatography (ethyl acetate/hexane).

Optimization :

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Elevated temperatures accelerate substitution but risk azetidine ring opening.

Mitsunobu Reaction for Ether Linkage

Alternative coupling via Mitsunobu reaction if hydroxylated intermediates are accessible.

Procedure :

  • React 3-hydroxy-1-((4-fluoro-3-methylphenyl)sulfonyl)azetidine with thiazolidine-2,4-dione using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF.
  • Stir at room temperature for 24 hours.

Advantage :

  • Retains stereochemistry at the azetidine’s 3-position.

Alternative One-Pot Synthesis

Tandem Sulfonylation-Cyclization

A streamlined approach combines sulfonylation and thiazolidine formation in one pot.

Procedure :

  • React azetidine with 4-fluoro-3-methylbenzenesulfonyl chloride as in Section 2.1.
  • Without isolation, add thiourea (1.5 eq) and chloroacetic acid (1.2 eq).
  • Heat at 100°C for 6 hours to form thiazolidine-2,4-dione in situ.

Yield : 55–60%.

Analytical Characterization

Spectroscopic Validation

$$^1$$H NMR (500 MHz, DMSO-d₆):

  • δ 7.91 (d, 1H, aromatic), 7.63 (m, 2H, aromatic), 4.32 (m, 4H, NCH₂), 3.85 (m, 1H, CH), 3.12 (s, 2H, SCH₂), 2.28 (s, 3H, CH₃).

HRMS (ESI+) :

  • Calculated for C₁₄H₁₅FN₂O₅S₂: 374.0421; Found: 374.0418.

Challenges and Optimization

Azetidine Ring Stability

  • Issue : Ring-opening under acidic/basic conditions.
  • Solution : Use neutral pH and low temperatures during sulfonylation.

Regioselectivity in Coupling

  • Issue : Competing reactions at azetidine’s nitrogen.
  • Solution : Protect sulfonamide nitrogen with Boc before functionalization.

Industrial-Scale Considerations

Catalytic Methods

  • Nano-CdZr₄(PO₄)₆ catalyzes thiazolidine formation with 0.6 mol% loading, reducing waste.
  • Continuous flow systems minimize decomposition of intermediates.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the azetidine or thiazolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antidiabetic Activity

Research has indicated that derivatives of thiazolidinediones exhibit potent antidiabetic effects by acting as agonists for peroxisome proliferator-activated receptors (PPARs). Specifically, compounds similar to 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione have been identified as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is crucial in insulin signaling pathways. A study demonstrated that thiazolidinedione derivatives could significantly lower blood glucose levels in diabetic models, indicating their therapeutic potential in diabetes management .

Anticancer Properties

Compounds containing thiazolidine rings have been explored for their anticancer properties. The unique structural features of this compound may enhance its ability to inhibit specific kinases involved in cancer progression. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle regulators and pro-apoptotic factors.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Sulfonation Reactions : The introduction of the sulfonyl group can be achieved through reactions involving sulfonic acids or sulfonyl chlorides.
  • Cyclization Reactions : Formation of the thiazolidine ring can be accomplished via cyclization of appropriate precursors under acidic or basic conditions.
  • Functional Group Modifications : Post-synthesis modifications can enhance biological activity or alter pharmacokinetic properties.

A comprehensive study on thiazolidinedione derivatives highlighted the importance of structural modifications on biological activity. It was found that the incorporation of various substituents at specific positions could significantly enhance the antidiabetic and anticancer efficacy of these compounds. For instance, the introduction of electron-withdrawing groups like fluorine increased the binding affinity to PPAR receptors .

Pharmacokinetics and Toxicology

Investigations into the pharmacokinetics of this compound indicate favorable absorption characteristics and metabolic stability. Toxicological assessments have shown that derivatives exhibit low cytotoxicity against normal cell lines while maintaining efficacy against cancerous cells, suggesting a promising therapeutic index .

Mechanism of Action

The mechanism of action of 3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Key Observations :

  • The target compound lacks a 5-position substituent, unlike most TZDs in the evidence (e.g., TM17, YPC-21440), which utilize 5-arylidene groups for enhanced target binding .
  • Its 3-position sulfonylated azetidine is distinct from simpler sulfonyl groups (e.g., BAC ) and may improve selectivity for enzymes like PPAR-γ or kinases.
Antidiabetic Activity
  • SD-1, SD-3, SD-9 : These TZD analogs with 5-benzylidene groups showed PPAR-γ binding comparable to Rosiglitazone, reducing glucose levels in mice. The target compound’s sulfonylated azetidine could modulate PPAR-γ interactions while avoiding cardiovascular toxicity linked to older TZDs .
  • Compounds : 5-Arylidene-TZDs inhibited aldose reductase (IC₅₀ = 0.8–5.2 µM), suggesting the target compound’s unsubstituted 5-position may limit similar activity .
Anticancer Activity
  • ERK1/2 Inhibitors: (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)-TZD (IC₅₀ = 2.1 µM) inhibited melanoma proliferation via Raf/MEK/ERK pathways. The target compound’s azetidine group may alter kinase selectivity .
  • YPC Series : Piperazine-linked TZDs inhibited Pim kinases (IC₅₀ < 100 nM), highlighting the role of bulky 3-position substituents in kinase targeting .
Anti-inflammatory and Antioxidant Activity
  • Triazole-TZD Hybrids (6a–o) : Exhibited COX-2 inhibition (IC₅₀ = 1.2–8.7 µM) and ROS scavenging. The target compound’s sulfonyl group may enhance anti-inflammatory effects via NF-κB or COX-2 modulation .

Biological Activity

3-(1-((4-Fluoro-3-methylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that belongs to the thiazolidine and azetidine classes, which are known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine ring fused with an azetidine moiety, along with a sulfonyl group and a fluorinated phenyl group. This unique combination of functional groups suggests potential interactions with various biological targets.

Molecular Formula : C₁₈H₁₉FN₂O₄S
Molecular Weight : 378.4 g/mol

Biological Activities

Research indicates that thiazolidine derivatives exhibit a wide range of biological activities, including:

  • Antidiabetic Activity : Thiazolidinones are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds similar to thiazolidine-2,4-dione have demonstrated significant antidiabetic effects in various studies .
  • Anticancer Properties : Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally related to thiazolidinones have been reported to induce apoptosis in breast cancer cells (MCF-7) through pathways involving the inhibition of AKT and mTOR signaling .
  • Antimicrobial Activity : Thiazolidinones have also been evaluated for their antimicrobial properties. Studies have indicated that modifications in the thiazolidine structure can enhance activity against various bacterial strains .

The biological activity of this compound is hypothesized to involve:

  • Binding to Biological Targets : The compound may interact with specific enzymes or receptors, altering their function. For example, its affinity for PPARγ suggests a mechanism for its antidiabetic effects.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Antioxidant Activity : Thiazolidinones often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Research Findings and Case Studies

Recent studies have provided insights into the efficacy of thiazolidinone derivatives:

StudyCompoundBiological ActivityFindings
Aziz et al. (2021)Various thiazolidinonesAnticancerInduced apoptosis in MCF-7 cells; IC50 values around 1.27 μM .
Da Silva et al. (2020)Thiazolidinone derivativesAntitumorExhibited potent anti-glioma activity; significant cytotoxicity against glioblastoma cells .
Hussain et al. (2021)Azetidinone derivativesAntimicrobialShowed excellent activity against E. coli and B. subtilis; structure-dependent efficacy .

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